3-Ethyl-1-propylpiperidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-1-propylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-3-6-11-7-5-10(12)9(4-2)8-11/h9-10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXJVSOSXKJKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(C(C1)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Ethyl 1 Propylpiperidin 4 Ol
Retrosynthetic Analysis and Strategic Disconnections for the Construction of the 3-Ethyl-1-propylpiperidin-4-ol Scaffold
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, several strategic disconnections can be envisioned to guide the synthetic design.
Key Disconnections:
N-C (Propyl Group) Disconnection: The most straightforward disconnection is the bond between the piperidine (B6355638) nitrogen and the propyl group. This suggests a late-stage N-alkylation (or reductive amination) of a 3-ethylpiperidin-4-ol (B8767366) precursor with a propylating agent (e.g., propyl bromide or propionaldehyde). researchgate.net
C-C (Ethyl Group) Disconnection: The bond between the C3 position and the ethyl group can be disconnected. This points to a strategy involving the addition of an ethyl nucleophile (e.g., ethylmagnesium bromide) to a 1-propyl-4-oxopiperidine (1-propylpiperidone) precursor. researchgate.net
Ring Disconnections (Cyclization Strategies): More complex disconnections involve breaking the piperidine ring itself. A common approach is to disconnect a C-N bond and a C-C bond, leading to an acyclic amino-aldehyde or amino-ketone precursor. For instance, a Dieckmann cyclization of an appropriately substituted amino diester or an intramolecular reductive amination of a δ-nitrocarbonyl compound could form the piperidine ring. frontiersin.orgsciencemadness.org Another strategy involves the cyclization of unsaturated alcohols or amides. acs.orgnih.gov
These disconnections lead to several potential synthetic routes, primarily revolving around key intermediates such as 3-ethyl-4-piperidone, 1-propyl-4-piperidone, or linear precursors that can be cyclized to form the core structure.
Exploration of Novel Synthetic Pathways to this compound
Based on the retrosynthetic analysis, several synthetic pathways can be proposed. A common and modular approach begins with a pre-formed piperidine ring.
One plausible route starts with a commercially available 4-piperidone (B1582916) derivative. The synthesis would proceed via:
N-Propylation: The piperidine nitrogen is first alkylated with a propyl halide (e.g., 1-bromopropane) in the presence of a base like potassium carbonate, or via reductive amination with propionaldehyde (B47417) and a reducing agent such as sodium triacetoxyborohydride. researchgate.netsciencemadness.org This yields N-propyl-4-piperidone.
α-Alkylation: The resulting N-propyl-4-piperidone can then be alkylated at the 3-position. This typically requires the formation of an enolate or enamine intermediate, followed by reaction with an ethyl halide.
Ketone Reduction: The final step would be the reduction of the ketone at C4 to the desired alcohol.
Alternatively, a more convergent synthesis could involve starting with a 3-substituted piperidone. For instance, the synthesis of 3-substituted 4-piperidinones has been achieved through a one-pot tandem oxidation-cyclization-oxidation process of unsaturated alcohols. acs.org Following this, the addition of the N-propyl group and reduction of the ketone would complete the synthesis.
Stereoselective and Diastereoselective Synthesis Approaches for this compound
The target molecule, this compound, possesses two stereocenters at positions C3 and C4. The relative orientation of the ethyl and hydroxyl groups can be either cis or trans. Controlling this diastereoselectivity is a key challenge.
The stereochemical outcome is often determined during the reduction of the ketone in a 3-ethyl-1-propyl-4-piperidone intermediate. The choice of reducing agent can selectively produce one diastereomer over the other.
cis-Isomer: Reduction with bulky hydride reagents, such as L-Selectride, typically proceeds via axial attack on the more stable chair conformation (with the C3-ethyl group equatorial), leading to the formation of the equatorial alcohol, resulting in the cis-diastereomer. acs.org
trans-Isomer: Conversely, less sterically hindered reducing agents like sodium borohydride, or specific reagents such as aluminum isopropoxydiisobutylalane, can favor the formation of the axial alcohol, yielding the trans-diastereomer. acs.org
Another approach involves the stereoselective introduction of the ethyl group. The diastereoselective Mannich reaction, using a chiral auxiliary like pseudoephedrine, can be employed to construct β-aminocarbonyl compounds which are precursors to highly substituted piperidines with excellent stereocontrol. rsc.org
Enantioselective Methodologies for the Preparation of Specific Enantiomers of this compound
To obtain a single enantiomer of this compound, several advanced asymmetric strategies can be employed.
Chiral Auxiliaries: The synthesis can be guided by a removable chiral auxiliary. For example, N-galactosylation of a pyridone precursor can induce high stereoselectivity in nucleophilic additions, which can then be elaborated into the desired piperidine. znaturforsch.com Similarly, chiral enamides can undergo stereoselective α-amidoalkylation to produce α-substituted piperidines with high enantiomeric purity. uni-muenchen.de
Catalytic Asymmetric Synthesis: This is a highly efficient approach. A rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine (B1217469) intermediate with an appropriate boronic acid could furnish an enantioenriched 3-substituted tetrahydropyridine, which can then be reduced to the final piperidine. snnu.edu.cnacs.org Organocatalysis also offers powerful tools; for instance, the intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid can produce functionalized chiral piperidines. umich.edu
Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials from nature. For example, a synthesis could start from a chiral amino acid or carbohydrate, with the inherent stereocenters guiding the formation of the new stereocenters in the target molecule. researchgate.net
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing yield, purity, and process efficiency. For the hypothetical synthesis of this compound, several parameters would require careful tuning.
For the N-propylation step via nucleophilic substitution, key variables include the choice of solvent (e.g., acetonitrile, DMF), base (e.g., K₂CO₃, Et₃N), temperature, and the nature of the propylating agent (iodide > bromide > chloride reactivity). researchgate.net For reductive amination , the choice of reducing agent [e.g., NaBH(OAc)₃, H₂/catalyst] and control of pH are critical for preventing side reactions. frontiersin.org
In the ketone reduction step, the diastereomeric ratio is highly dependent on the reducing agent, solvent, and temperature, as shown in the table below for a model reduction of a 3-substituted-4-piperidone.
Table 1: Illustrative Diastereoselective Reduction of a 3-Alkyl-4-Piperidone
| Reducing Agent | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|
| L-Selectride | THF | -78 | cis | >99:1 acs.org |
| NaBH₄ | Methanol | 0 | trans | Varies |
This table is illustrative, based on data for analogous reductions.
Application of Catalytic Strategies in the Synthesis of this compound
Catalysis offers significant advantages in terms of efficiency, selectivity, and sustainability. Several steps in the synthesis of this compound can be achieved using catalytic methods.
Hydrogenation: If the synthesis starts from a pyridine (B92270) precursor, catalytic hydrogenation is essential. Heterogeneous catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on carbon (Rh/C) are commonly used to reduce the aromatic ring to a piperidine. enamine.net The choice of catalyst and conditions (pressure, temperature, solvent) can be optimized to achieve high yields.
Reductive Amination: The N-propylation step can be performed catalytically. This one-pot reaction combines an amine, a carbonyl compound (propionaldehyde), and a reducing agent (often H₂) in the presence of a metal catalyst (e.g., Pd, Ni, Rh). frontiersin.org This method is highly atom-economical.
Asymmetric Catalysis: As mentioned in section 2.2.2, chiral catalysts are key for enantioselective synthesis. Rhodium and Iridium complexes with chiral phosphine (B1218219) ligands are prominent in the asymmetric hydrogenation of pyridinium (B92312) salts and related substrates to yield chiral piperidines. snnu.edu.cnresearchgate.net
Table 2: Comparison of Catalysts for a Key Synthetic Step (e.g., Reductive Amination)
| Catalyst System | Reaction | Advantages | Potential Challenges |
|---|---|---|---|
| H₂, Pd/C | Reductive Amination | High efficiency, clean byproducts (H₂O) | Requires H₂ gas handling, potential for over-reduction |
| NaBH(OAc)₃ | Reductive Amination | Mild conditions, high selectivity | Stoichiometric borane (B79455) waste |
| [Cp*RhCl₂]₂ / HCOOH | Reductive Transamination | Accesses N-aryl/alkyl piperidines from pyridinium salts | Requires specific pyridinium salt precursors acs.org |
This table provides a conceptual comparison of catalytic approaches applicable to piperidine synthesis.
Implementation of Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com These principles can be applied to the synthesis of this compound.
Atom Economy: Utilizing catalytic reactions like reductive amination or hydrogenation maximizes the incorporation of atoms from reactants into the final product, minimizing waste.
Safer Solvents: Traditional syntheses often use chlorinated solvents (e.g., dichloromethane) or polar aprotic solvents (e.g., DMF). Green alternatives include water, ethanol, or 2-methyl-THF. mdpi.com Some reactions can even be performed under solvent-free conditions. rasayanjournal.co.in
Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. rsc.org Performing reactions at ambient temperature and pressure is another key goal.
Use of Renewable Feedstocks: While challenging for this specific target, long-term green strategies could involve synthesizing precursors from biomass-derived materials like δ-valerolactone. gumed.edu.pl
Catalysis: As discussed, using catalytic reagents is inherently greener than using stoichiometric ones, as they are used in small amounts and can often be recycled, reducing waste.
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally benign.
Mechanistic Investigations of Key Transformation Steps in the Formation of this compound
A prominent modern approach to constructing highly substituted piperidin-4-ols involves a one-pot sequence featuring a gold-catalyzed cyclization of an N-homopropargyl amide, followed by a chemoselective reduction and a spontaneous aza-Petasis-Ferrier rearrangement. nih.govthieme-connect.com This modular and stereoselective method provides a powerful platform for accessing complex piperidine scaffolds. The initial step involves the formation of an N-propyl-N-(1-ethyl-but-3-ynyl)amide, which then undergoes the key cascade reaction. The formation of the final alcohol is typically achieved by the reduction of a ketone precursor, for instance, using a Grignard reagent or other reducing agents. researchgate.net
Elucidation of Reaction Kinetics and Transition State Analysis in this compound Synthesis
The study of reaction kinetics provides quantitative insight into the rates of chemical transformations, while transition state analysis helps to explain the origins of chemical selectivity, particularly stereoselectivity. For a multi-step synthesis of a molecule like this compound, these investigations are essential for rational reaction optimization.
Detailed experimental and computational studies on related piperidine syntheses have revealed significant conformational effects that influence both reactivity and selectivity. ethz.ch In the context of the gold-catalyzed cyclization pathway, the diastereoselectivity of the ring formation is determined by the transition state geometry. nih.gov The choice of catalyst, solvent, and temperature can have a profound impact on the energy barriers of competing transition states, thereby influencing the product distribution.
Computational models, often employing Density Functional Theory (DFT), are used to calculate the energies of transition states. ethz.chpitt.edu For the formation of the 3-ethyl-4-ol stereocenters, different transition states corresponding to cis and trans product formation can be modeled. The calculated energy differences between these transition states can predict the diastereomeric ratio (d.r.), which can then be validated experimentally.
| Transformation Step | Parameter Varied | Observation | Kinetic/Mechanistic Implication | Reference |
|---|---|---|---|---|
| Rh-catalyzed Carbometalation | Concentration | Poor conversion observed at concentrations less than 1 M. | Suggests a higher-order reaction mechanism, possibly bimolecular, where reactant proximity is crucial for the catalytic cycle. | acs.org |
| Rh-catalyzed Carbometalation | Ligand | C₂-symmetric bisphosphines showed lower yields compared to the optimized ligand. Chiral diene- and ferrocene-based ligands provided poor reactivity. | The ligand structure is critical for the stability and reactivity of the catalytic intermediate. The geometry of the transition state, which controls enantioselectivity, is highly dependent on the ligand's steric and electronic properties. | acs.org |
| Gold-catalyzed Cyclization | Temperature | Reaction is initially stirred at room temperature for cyclization, followed by reduction at a specific temperature. | Indicates that the initial cyclization has a low activation energy, while the subsequent reduction step may require different thermal conditions for optimal rate and selectivity. | nih.gov |
| Piperidin-4-one Reduction | Reducing Agent (e.g., Catecholborane) | The choice and stoichiometry (e.g., 6 equivalents) of the reducing agent are specified to ensure complete conversion of the ketone intermediate to the final alcohol. | The kinetics of the reduction step must be fast enough to occur in the one-pot sequence without degrading other parts of the molecule. The stereochemical outcome (axial vs. equatorial alcohol) is dependent on the transition state of hydride delivery. | nih.govthieme-connect.com |
Identification and Characterization of Reaction Intermediates in the Formation of this compound
The identification of transient species, or reaction intermediates, is fundamental to confirming a proposed reaction mechanism. In the synthesis of this compound, particularly via the gold-catalyzed cascade, several key intermediates are proposed. nih.govthieme-connect.com
Cyclic Imidate Intermediate: The first step involves the gold-catalyzed cyclization of the N-homopropargyl amide precursor. This transformation proceeds through a cyclic imidate species. This intermediate is formed by the intramolecular attack of the amide oxygen onto the gold-activated alkyne.
α-Amino Ether Intermediate: The cyclic imidate is then chemoselectively reduced by an agent like catecholborane to form a cyclic α-amino ether. This intermediate is typically unstable.
Piperidin-4-one Intermediate: The α-amino ether spontaneously undergoes a Ferrier-type rearrangement, which involves ring-opening followed by recyclization to form a more stable 3-ethyl-1-propylpiperidin-4-one. nih.govthieme-connect.com This ketone is the direct precursor to the final alcohol product.
The characterization of these intermediates relies on a combination of spectroscopic methods and, in some cases, chemical trapping. Since intermediates can be short-lived, low-temperature NMR or rapid-injection mass spectrometry techniques may be required. For more stable intermediates like the piperidin-4-one, isolation and full characterization are often possible.
The following table outlines the expected characterization data for the key piperidin-4-one intermediate.
| Intermediate | Spectroscopic Method | Expected Key Features for Characterization | Reference |
|---|---|---|---|
| 3-Ethyl-1-propylpiperidin-4-one | 1H NMR | Signals corresponding to the N-propyl group, the ethyl group at C3, and diastereotopic protons on the piperidine ring. The absence of a hydroxyl proton signal. | nih.gov |
| 13C NMR | A characteristic downfield signal for the ketone carbonyl carbon (typically >200 ppm). Signals for the carbons of the propyl and ethyl groups and the piperidine ring. | nih.gov | |
| Mass Spectrometry (MS) | A molecular ion peak (M+) or protonated molecule ([M+H]+) corresponding to the calculated mass of C₁₀H₁₉NO. | nih.gov | |
| This compound (Final Product) | Infrared (IR) Spectroscopy | Appearance of a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of an O-H stretch, and disappearance of the strong C=O stretch (around 1715 cm⁻¹) from the ketone precursor. | acs.org |
By investigating the kinetics, modeling transition states, and characterizing intermediates, a comprehensive mechanistic picture of the synthesis of this compound can be developed. This knowledge is invaluable for improving yields, controlling stereochemistry, and adapting the synthetic route to create diverse analogues.
Sophisticated Spectroscopic and Chromatographic Methodologies for the Characterization and Analysis of 3 Ethyl 1 Propylpiperidin 4 Ol
Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques to 3-Ethyl-1-propylpiperidin-4-ol
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required for a complete assignment of all proton and carbon signals and to establish its stereochemistry.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spin systems present in the this compound molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to map out the complete bonding framework.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to trace the connectivity within the propyl group, the ethyl group, and along the piperidine (B6355638) ring backbone. For instance, the triplet of the propyl's methyl group would show a correlation to the adjacent methylene (B1212753) sextet.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). It is vital for identifying quaternary carbons and for connecting the different fragments of the molecule. For example, HMBC would show correlations from the N-CH₂ protons of the propyl group to the C2 and C6 carbons of the piperidine ring, confirming the position of the N-substituent.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is critical for determining the molecule's stereochemistry. For this compound, which has two stereocenters (C3 and C4), NOESY can establish the relative cis/trans configuration of the ethyl group and the hydroxyl group by observing spatial correlations between the protons at C3, C4, and the ethyl group. acs.org
A hypothetical assignment of the ¹H and ¹³C NMR spectra based on related piperidine structures is presented below. ubbcluj.rocore.ac.uk
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: This table is illustrative and actual values may vary.
| Position | Atom Type | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|---|
| N-CH₂- | Proton | ~2.3-2.5 (t) | ~61 | C2, C6, N-CH₂-CH₂ |
| N-CH₂-CH₂- | Proton | ~1.4-1.6 (m) | ~20 | N-CH₂, N-CH₂-CH₂-CH₃ |
| N-CH₂-CH₂-CH₃ | Proton | ~0.9 (t) | ~12 | N-CH₂-CH₂- |
| 2, 6 | Proton | ~2.0-2.8 (m) | ~54-56 | C3, C5, N-CH₂ |
| 3 | Proton | ~1.8 (m) | ~42 | C2, C4, C5, -CH₂-CH₃ |
| 4 | Proton | ~3.5 (m) | ~68 | C2, C3, C5, C6 |
| 5 | Proton | ~1.5-1.9 (m) | ~30-33 | C3, C4, C6 |
| 4-OH | Proton | Variable (s, br) | - | C3, C4, C5 |
| -CH₂-CH₃ (at C3) | Proton | ~1.4 (q) | ~25 | C2, C3, C4, -CH₂-CH₃ |
| -CH₂-CH₃ (at C3) | Proton | ~0.95 (t) | ~11 | C3, -CH₂-CH₃ |
The piperidine ring exists predominantly in a chair conformation. Due to the substituents, this compound can undergo a ring-flipping process between two non-equivalent chair conformations. Dynamic NMR (DNMR), specifically variable-temperature (VT) NMR experiments, can be employed to study this conformational exchange.
By recording ¹H NMR spectra at different temperatures, one can observe changes in the line shapes of the ring proton signals. At low temperatures ("slow exchange regime"), the signals for axial and equatorial protons are distinct and sharp. As the temperature increases, these signals broaden, coalesce into a single broad peak, and then sharpen again at higher temperatures ("fast exchange regime") to a time-averaged signal. By analyzing the coalescence temperature and the line shape, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the chair-chair interconversion, providing valuable thermodynamic data about the molecule's flexibility and the relative stability of its conformers.
High-Resolution Mass Spectrometry (HRMS) Methodologies for Precise Molecular Formula Determination and Fragmentation Pathway Analysis of this compound
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (Molecular Formula: C₁₀H₂₁NO), the calculated exact mass is 171.1623 u. HRMS analysis, typically using Electrospray Ionization (ESI) or another soft ionization technique coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the mass of the protonated molecule [M+H]⁺ to within a few parts per million (ppm) of the theoretical value, thus confirming the molecular formula. rsc.orgsemanticscholar.org
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways. By selecting the parent ion ([M+H]⁺, m/z 172.1696) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced that can aid in structural confirmation.
Table 2: Plausible HRMS Fragmentation Pattern for this compound
| Fragment Ion | Proposed Structure/Loss | Calculated m/z |
|---|---|---|
| [M+H]⁺ | Protonated parent molecule | 172.1696 |
| [M+H - H₂O]⁺ | Loss of water from the 4-ol | 154.1590 |
| [M+H - C₂H₅]⁺ | Alpha-cleavage, loss of ethyl radical (less common in ESI) | 142.1226 |
| [M+H - C₃H₇]⁺ | Alpha-cleavage, loss of propyl radical from nitrogen | 129.1019 |
| C₈H₁₆N⁺ | Cleavage of the propyl group (N-dealkylation) | 126.1277 |
| C₇H₁₄N⁺ | Cleavage of the ethyl group at C3 | 112.1121 |
Vibrational Spectroscopy (Infrared and Raman) in the Study of Functional Groups and Intramolecular Interactions within this compound
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds (stretching and bending).
For this compound, the key functional groups are the hydroxyl (-OH) group, the tertiary amine (C-N), and numerous aliphatic C-H and C-C bonds.
O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3600 and 3200 cm⁻¹, characteristic of a hydrogen-bonded alcohol. The exact position and shape can give clues about the extent of inter- and intramolecular hydrogen bonding.
C-H Stretch: Strong absorption bands are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) corresponding to the stretching vibrations of the sp³ C-H bonds in the ethyl, propyl, and piperidine ring moieties. ubbcluj.ro
C-O Stretch: An intense band for the C-O stretching of the secondary alcohol is expected in the 1150-1050 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration of the tertiary amine typically appears as a medium-intensity band in the 1250-1020 cm⁻¹ range, often overlapping with other fingerprint region signals.
The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of signals from various bending and stretching vibrations that is unique to the molecule. docbrown.info
Table 3: Expected Vibrational Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretch, H-bonded | 3600 - 3200 | Strong, Broad |
| C-H (sp³) | Stretch | 2960 - 2850 | Strong |
| C-H (CH₂, CH₃) | Bend | 1470 - 1450 | Medium |
| C-O (Alcohol) | Stretch | 1150 - 1050 | Strong |
| C-N (Amine) | Stretch | 1250 - 1020 | Medium |
X-ray Crystallography as a Method for Definitive Solid-State Structural Elucidation and Conformational Analysis of this compound
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. If a high-quality single crystal of this compound can be obtained, this technique can provide an unambiguous determination of its molecular structure. smolecule.com
The analysis would yield:
Absolute Confirmation of Connectivity: Verifying the bonding arrangement predicted by NMR and MS.
Precise Bond Lengths and Angles: Providing accurate geometric parameters for the entire molecule.
Definitive Stereochemistry: Unambiguously determining the relative configuration of the two stereocenters (C3 and C4).
Solid-State Conformation: Revealing the exact conformation of the piperidine ring (e.g., chair) and the orientation (axial or equatorial) of all substituents in the crystal lattice.
Intermolecular Interactions: Detailing the hydrogen bonding network and other packing forces in the solid state.
This method is uniquely powerful for resolving any stereochemical ambiguities that may persist after spectroscopic analysis in solution. epo.org
Table 4: Illustrative Data from a Hypothetical X-ray Crystallography Experiment
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| C3-C4 Bond Length (Å) | 1.53 |
| C4-O Bond Length (Å) | 1.43 |
| C3 Conformation | Equatorial Ethyl |
| C4 Conformation | Axial Hydroxyl |
Development of Chromatographic Methods for Purity Assessment and Separation of Isomers of this compound
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating mixtures of isomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable to this compound.
Purity Assessment: A routine purity check can be performed using GC with a Flame Ionization Detector (FID) or by reversed-phase HPLC with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS), as UV detection would be ineffective due to the lack of a chromophore. nih.gov These methods can separate the target compound from starting materials, by-products, and other impurities, allowing for quantification of its purity.
Separation of Isomers: The compound this compound possesses two chiral centers (at C3 and C4), meaning it can exist as four distinct stereoisomers (two diastereomeric pairs of enantiomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R)). Standard chromatographic methods will not separate enantiomers and may or may not separate the diastereomers. To separate all four isomers, chiral chromatography is required. This involves using a chiral stationary phase (CSP) in either a GC or HPLC column. The different stereoisomers interact differently with the chiral phase, leading to different retention times and enabling their separation and quantification. epo.orgepo.org
Table 5: Chromatographic Methods for the Analysis of this compound
| Method | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Application |
|---|---|---|---|---|
| Reversed-Phase HPLC | C18 | Acetonitrile/Water with modifier (e.g., TFA) | ELSD, MS | Purity assessment, Diastereomer separation (potentially) |
| Gas Chromatography (GC) | Polysiloxane (e.g., DB-5) | Helium | FID, MS | Purity assessment, Diastereomer separation (potentially) |
| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose-based) | Hexane (B92381)/Isopropanol (B130326) | ELSD, MS | Separation of all four stereoisomers (enantiomers and diastereomers) |
| Chiral GC | Chiral Stationary Phase (e.g., cyclodextrin-based) | Helium | FID, MS | Separation of all four stereoisomers (enantiomers and diastereomers) |
High-Performance Liquid Chromatography (HPLC) Methodologies for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of synthetic compounds like this compound. Its versatility allows for both the assessment of purity on an analytical scale and the isolation of the compound on a preparative scale. gilson.comthermofisher.com
For the analytical determination of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This approach separates compounds based on their hydrophobicity. A C18 column is a common choice for the stationary phase, offering a nonpolar surface that interacts with the analyte. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comresearchgate.net The pH of the aqueous phase is often adjusted with additives like phosphoric acid or formic acid to ensure the consistent ionization state of the basic piperidine nitrogen, leading to improved peak shape and reproducibility. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, although for a compound like this compound, which may lack a strong chromophore, derivatization or the use of a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) might be necessary. nih.gov
Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of the target compound. gilson.comardena.com The goal is to separate the desired product from impurities, starting materials, and byproducts. The conditions developed at the analytical scale are often scaled up for preparative purification. After separation, the collected fractions containing the purified this compound can be combined and the solvent evaporated to yield the pure compound. ardena.com
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Stationary Phase | C18, 5 µm particle size | C18, 10 µm particle size |
| Column Dimensions | 4.6 x 250 mm | 21.2 x 250 mm |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |
| Gradient | 5% to 95% Acetonitrile over 20 min | Optimized based on analytical run |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (MS) | UV at 210 nm (with stream splitting for MS) |
| Injection Volume | 10 µL | 1-5 mL |
Gas Chromatography (GC) Methodologies for Volatile Derivatives and Purity Profiling
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the purity profiling of volatile compounds. However, this compound contains polar functional groups (a hydroxyl group and a tertiary amine) that can lead to poor chromatographic performance, such as peak tailing and thermal decomposition in the hot injector port. research-solution.com To overcome these issues, derivatization is a crucial prerequisite for the GC analysis of such compounds. jfda-online.comresearchgate.net
The primary goal of derivatization is to convert the polar -OH and -NH groups into less polar, more volatile, and more thermally stable functional groups. research-solution.com Common derivatization reactions for this purpose include silylation and acylation. researchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS), replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), converts the hydroxyl group into a trifluoroacetyl ester. These derivatization procedures increase the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks and improved sensitivity. jfda-online.com
Once derivatized, the sample is injected into the GC-MS system. A nonpolar or mid-polar capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), is typically used for separation. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the elution of all components in a reasonable time. The mass spectrometer detector provides both quantitative data and structural information, which is invaluable for identifying impurities. semanticscholar.org
| Parameter | Typical Conditions |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS |
| Derivatization Procedure | Heat sample with reagent at 70°C for 30 min |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Initial 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
Chiral Chromatography for Enantiomeric Excess Determination of this compound
This compound possesses two chiral centers (at C3 and C4 of the piperidine ring), meaning it can exist as a mixture of enantiomers and diastereomers. The determination of the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer, is critical in many applications. Chiral chromatography is the most effective method for separating and quantifying enantiomers. rsc.orgpensoft.net
Direct separation of the enantiomers of this compound can be achieved using a chiral stationary phase (CSP) in an HPLC system. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® series), are widely used and have proven effective for resolving a broad range of chiral compounds, including amines and alcohols. pensoft.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and an alcohol modifier like isopropanol or ethanol, is critical for achieving separation. Small amounts of an amine additive, such as diethylamine, are often included to improve the peak shape of basic analytes. unipa.it
An alternative approach is indirect chiral separation. This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. mdpi.com However, direct chiral chromatography is often preferred due to its simplicity, as it avoids the need for an additional reaction step. rsc.org For compounds lacking a strong UV chromophore, pre-column derivatization with a UV-active agent can be employed to enhance detection sensitivity. nih.gov
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase | Cellulose or Amylose-based Chiral Stationary Phase (e.g., Chiralpak IA) |
| Column Dimensions | 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 220 nm (or after derivatization) |
| Column Temperature | 25°C |
| Enantiomeric Resolution (Rs) | > 1.5 for baseline separation |
Computational and Theoretical Analysis of this compound Remains Largely Unexplored
A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical modeling of the chemical compound this compound. Despite the importance of such studies in understanding molecular structure, reactivity, and properties, dedicated research focusing on the quantum mechanical and molecular dynamics aspects of this specific piperidine derivative appears to be unavailable in published academic and scientific databases.
Computational chemistry and theoretical modeling are powerful tools for elucidating the fundamental characteristics of molecules. Techniques such as Density Functional Theory (DFT) and ab initio methods provide deep insights into the electronic structure, including the nature of molecular orbitals and charge distribution, which are crucial for predicting a compound's reactivity and potential interactions. Similarly, conformational analysis through molecular mechanics and dynamics simulations is essential for understanding the three-dimensional shapes a molecule can adopt, its stability, and the intramolecular forces at play. Furthermore, the theoretical prediction of spectroscopic parameters (like NMR and IR spectra) is a vital step in validating experimental findings and confirming molecular structures.
The absence of such fundamental computational data precludes a detailed discussion on the following key areas as they pertain to this compound:
Quantum Mechanical Calculations: There are no published DFT studies detailing the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), or the electrostatic potential map of the molecule. High-accuracy energy and property predictions using ab initio methods are also not available.
Conformational Analysis: Detailed mapping of the potential energy surface to identify the global minimum conformation of this compound has not been reported. Consequently, there is no information on the relative strain energies of its different conformers or a quantitative evaluation of its intramolecular interactions, such as hydrogen bonding or steric hindrance.
Predicted Spectroscopic Parameters: Without theoretical calculations, it is not possible to present predicted NMR or IR spectroscopic data to compare with potential experimental results.
This lack of information highlights a niche for future research. A thorough computational study on this compound would be valuable to the scientific community, providing a foundational understanding of its physicochemical properties and potentially stimulating further experimental investigation and application.
Computational Chemistry and Theoretical Modeling of 3 Ethyl 1 Propylpiperidin 4 Ol
Computational Studies on Reaction Pathways and Mechanisms Involving 3-Ethyl-1-propylpiperidin-4-ol
Computational chemistry provides powerful tools to investigate the step-by-step mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For this compound, theoretical studies focus on potential transformations such as oxidation, dehydration, or substitution reactions. These studies typically employ quantum mechanical methods, most notably Density Functional Theory (DFT), to model the behavior of the molecule.
Methodologies like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are frequently used to optimize the geometries of reactants, products, intermediates, and transition states. rsc.org Such calculations allow for the mapping of the potential energy surface of a reaction, identifying the most likely pathway from reactants to products. For piperidine (B6355638) derivatives, computational studies have been instrumental in understanding aspects ranging from hyperconjugative aromaticity to the mechanisms of kinetic resolution. rsc.orgethz.ch
Transition State Characterization and Reaction Barrier Calculations for Transformations of this compound
A critical aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. For transformations of this compound, such as a potential dehydration reaction to form an alkene, computational methods are used to locate the precise geometry of the transition state.
Once the TS is located, its validity is confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea). This barrier is a key determinant of the reaction rate; a higher barrier corresponds to a slower reaction. Detailed experimental and computational investigations on similar disubstituted piperidines have highlighted how conformational effects can significantly influence reactivity and selectivity by altering the energy of the transition state. ethz.ch
Table 1: Illustrative Transition State Data for a Hypothetical Dehydration Reaction
The following table is an example of how data for a transition state analysis would be presented. Specific computational data for the dehydration of this compound is not currently available in published literature.
| Parameter | Description | Illustrative Value |
| Methodology | Computational Method | DFT (B3LYP/6-31G(d,p)) |
| Activation Energy (Ea) | Energy barrier for the reaction | Data not available |
| Imaginary Frequency | Confirms a true transition state | Data not available |
| Key Bond Distances | C-O bond being broken | Data not available |
| C-H bond being broken | Data not available | |
| C=C bond being formed | Data not available |
Reaction Energetics and Thermodynamics of Chemical Processes Involving this compound
Table 2: Illustrative Thermodynamic Data for a Hypothetical Isomerization Reaction
This table demonstrates the type of thermodynamic data generated from computational studies. Specific data for this compound is not found in existing research.
| Thermodynamic Quantity | Symbol | Description | Illustrative Value |
| Enthalpy of Reaction | ΔH | Heat change at constant pressure | Data not available |
| Entropy of Reaction | ΔS | Change in disorder | Data not available |
| Gibbs Free Energy of Reaction | ΔG | Spontaneity of the reaction at 298 K | Data not available |
Chemical Reactivity and Mechanistic Studies of 3 Ethyl 1 Propylpiperidin 4 Ol Transformations
Investigation of Functional Group Interconversions and Derivatizations on the 3-Ethyl-1-propylpiperidin-4-ol Scaffold
The this compound molecule possesses two primary functional groups amenable to interconversion and derivatization: the hydroxyl (-OH) group at the 4-position and the tertiary amine within the piperidine (B6355638) ring. These sites allow for a range of chemical modifications.
The secondary alcohol can undergo oxidation to yield the corresponding ketone, 3-ethyl-1-propylpiperidin-4-one. This transformation can be achieved using various oxidizing agents, with the choice of reagent potentially influencing the reaction's efficiency and selectivity. Common reagents for this type of oxidation include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more modern methods like Swern or Dess-Martin periodinane oxidation, which are often preferred to avoid side reactions.
Esterification and etherification of the hydroxyl group are also fundamental derivatizations. Reaction with acyl chlorides or anhydrides in the presence of a base would lead to the formation of esters, while reaction with alkyl halides under Williamson ether synthesis conditions would yield ethers. These modifications can significantly alter the compound's polarity, solubility, and biological activity.
The tertiary amine of the piperidine ring is a nucleophilic and basic center. It can undergo quaternization by reacting with alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. The reactivity of the amine can be influenced by steric hindrance from the adjacent propyl and ethyl groups.
While general principles of functional group interconversion are well-established in organic chemistry wikipedia.orgvanderbilt.edu, specific studies detailing these transformations on the this compound scaffold are not extensively documented in publicly available literature. The reactivity of similar piperidine derivatives suggests that these transformations are feasible. mdpi.com
Stereochemical Outcomes and Diastereoselectivity in Reactions Involving this compound
The structure of this compound contains two stereocenters at the C3 and C4 positions of the piperidine ring. This gives rise to the possibility of four stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). The relative stereochemistry (cis or trans) of the ethyl and hydroxyl groups significantly impacts the molecule's three-dimensional conformation and its reactivity.
Reactions involving either of the chiral centers, or the creation of a new one, are subject to stereochemical control. For instance, the reduction of the corresponding ketone, 3-ethyl-1-propylpiperidin-4-one, to reform the alcohol can proceed with diastereoselectivity. The choice of reducing agent and reaction conditions determines which diastereomer is preferentially formed. Bulky reducing agents may favor attack from the less sterically hindered face of the carbonyl group, leading to a specific stereochemical outcome.
Acid-Base Properties and Protonation Equilibria of this compound in Various Solvent Systems
The presence of the tertiary amine makes this compound a basic compound. The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming a piperidinium (B107235) ion. The basicity of the amine is quantified by its pKa value, which is the pH at which the amine is 50% protonated.
The pKa value is influenced by the electronic and steric environment of the amine. The propyl group on the nitrogen is an electron-donating group, which should increase the electron density on the nitrogen and thus enhance its basicity. However, the steric bulk of the propyl and ethyl groups might hinder the approach of a proton, potentially affecting the protonation equilibrium.
The solvent system plays a crucial role in the acid-base properties. In polar protic solvents like water, the protonated form can be stabilized by hydrogen bonding. In aprotic solvents, the intrinsic basicity of the amine would be more pronounced.
While there are extensive studies on the protonation equilibria of various piperidine and piperazine (B1678402) derivatives nih.govacs.orgresearchgate.net, specific experimental pKa values for this compound in different solvents are not found in the surveyed literature. The determination of these values would require experimental techniques such as potentiometric titration.
Studies on the Chemical Stability and Degradation Pathways of this compound under Defined Environmental Conditions
The chemical stability of this compound is a critical parameter, particularly for its storage and potential application. Degradation could occur through several pathways, influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.
Under strongly acidic conditions, degradation might be initiated by protonation of the hydroxyl group, followed by elimination of water to form an alkene, although this is generally less favorable for alcohols without adjacent stabilizing groups. The tertiary amine is also susceptible to oxidation over time, especially in the presence of air and light, which can lead to the formation of N-oxides or other degradation products.
The piperidine ring itself is generally stable, but extreme conditions could lead to ring-opening reactions. The stability of related piperidine derivatives has been investigated in various contexts google.com, but specific studies on the degradation pathways of this compound under defined environmental conditions are not available in the public domain. Such studies would typically involve subjecting the compound to stress conditions and analyzing the resulting products by chromatographic and spectroscopic methods.
Exploration of this compound as a Ligand, Organocatalyst, or Intermediate in Academic Synthetic Methodologies
The structural features of this compound suggest its potential utility in several areas of synthetic chemistry.
As a ligand , the nitrogen and oxygen atoms can act as donor atoms to coordinate with metal centers. The formation of metal complexes could find applications in catalysis or materials science. The specific stereochemistry of the ligand would influence the geometry and properties of the resulting metal complex.
In organocatalysis , chiral amines and alcohols are valuable catalysts for various asymmetric transformations. Chiral piperidine derivatives, in particular, have been used to catalyze reactions such as aldol (B89426) additions and Michael reactions. The enantiomerically pure forms of this compound could potentially serve as organocatalysts, with the ethyl and propyl groups influencing the steric environment of the catalytic site.
As a synthetic intermediate , this compound could serve as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry where the piperidine scaffold is a common motif in pharmacologically active compounds. nih.govtemple.edugoogle.com The presence of two modifiable functional groups allows for the sequential or orthogonal introduction of different molecular fragments.
Despite these potential applications, a review of academic literature does not reveal specific instances of this compound being used as a ligand, organocatalyst, or key intermediate in published synthetic methodologies. Its utility in these areas remains a subject for future research.
Derivatization Strategies and Analogue Synthesis for Academic Exploration of Structure Reactivity Relationships Pertaining to 3 Ethyl 1 Propylpiperidin 4 Ol
Design and Synthesis of Novel Analogues of 3-Ethyl-1-propylpiperidin-4-ol with Systematic Structural Modifications
The synthesis of analogues of this compound would be a critical first step in systematically probing its structure-reactivity landscape. This would involve the targeted modification of the ethyl and propyl substituents, as well as the hydroxyl group, to create a library of related compounds.
Investigation of Substituent Effects on the Reactivity and Stereoselectivity of this compound Derivatives
The electronic and steric nature of substituents can profoundly influence the reactivity of the piperidine (B6355638) ring and the stereochemical outcome of its reactions. A systematic investigation would involve replacing the N-propyl group with a series of alkyl and electron-withdrawing or -donating aryl groups. Similarly, the C-3 ethyl group could be varied.
For instance, replacing the N-propyl group with an N-benzyl group could be achieved via reductive amination of an appropriate precursor. The reactivity of the resulting N-benzyl derivative in, for example, oxidation of the secondary alcohol at C-4, could then be compared to the parent compound. The presence of the benzylic protons would also offer an additional spectroscopic handle for reaction monitoring.
A hypothetical study could involve the synthesis of the derivatives listed in the table below and a subsequent kinetic analysis of their oxidation under standardized conditions (e.g., using Swern or Dess-Martin oxidation).
| Compound ID | N-Substituent | C-3 Substituent | Predicted Relative Rate of Oxidation (C-4 OH) |
| 1 | Propyl | Ethyl | 1.00 |
| 2 | Methyl | Ethyl | 1.10 |
| 3 | Benzyl | Ethyl | 0.90 |
| 4 | Propyl | Methyl | 1.05 |
| 5 | Propyl | Isopropyl | 0.85 |
This table presents hypothetical data for illustrative purposes.
The rationale for these predicted rates would be based on the interplay of steric hindrance and electronic effects. For example, a smaller N-methyl group (Compound 2 ) might offer less steric hindrance to the approach of the oxidizing agent compared to the N-propyl group, leading to a slightly faster reaction. Conversely, a bulky N-benzyl group (Compound 3 ) could sterically shield the hydroxyl group, slowing the reaction.
Synthesis and Comparative Chemical Behavior of Stereoisomeric Derivatizations of this compound
The presence of two stereocenters in this compound (at C-3 and C-4) means that four possible stereoisomers can exist: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The synthesis and separation of these stereoisomers would be crucial for understanding how the relative stereochemistry influences chemical behavior.
The synthesis of specific stereoisomers could be approached using stereoselective methods. For example, a chiral auxiliary-guided synthesis could be employed to set the stereochemistry at C-3, followed by a diastereoselective reduction of a ketone at C-4 to establish the relative stereochemistry of the hydroxyl group. The chemical behavior of the separated diastereomers (cis and trans isomers) could then be compared. For instance, the rate of intramolecular cyclization reactions, where the hydroxyl group acts as a nucleophile, would be expected to differ significantly between the cis and trans isomers due to the different spatial proximity of the reacting groups.
Scaffold Modification: Ring Expansions, Contractions, and Heteroatom Incorporations within the Piperidine Core Derived from this compound
Modification of the core piperidine scaffold could lead to novel heterocyclic systems with potentially unique properties. Ring expansion to a seven-membered azepane ring could be attempted through reactions such as the Tiffeneau-Demjanov rearrangement of a corresponding aminomethylcyclohexanol precursor. Conversely, ring contraction to a pyrrolidine (B122466) ring could be explored through a Favorskii-type rearrangement of a halogenated piperidinone derived from the parent compound.
The incorporation of additional heteroatoms, such as oxygen to form an oxazinane or sulfur to form a thiazinane, would represent a significant structural perturbation. This could be achieved by synthesizing open-chain precursors containing the desired heteroatom and then performing a cyclization reaction to form the heterocyclic ring.
Conjugation and Functionalization of this compound for Potential Non-Biological Materials Science Applications or Sensor Development
The functional groups of this compound, namely the secondary amine and the hydroxyl group, provide convenient handles for conjugation to other molecules or materials. For example, the hydroxyl group could be esterified with a polymerizable monomer, such as an acrylate, allowing for the incorporation of the piperidine moiety into a polymer chain. Such functionalized polymers could be investigated for their properties as novel resins or coatings.
Q & A
Basic Research Questions
Q. How can researchers design an efficient synthetic route for 3-Ethyl-1-propylpiperidin-4-ol?
- Methodology : Focus on alkylation and reductive amination strategies. For example, introduce the ethyl and propyl groups via nucleophilic substitution on a piperidin-4-ol backbone. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like over-alkylation. Use column chromatography for purification, and validate purity via HPLC .
- Key Considerations : Monitor steric hindrance during alkylation; tertiary amines may require catalytic hydrogenation for reduction steps.
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : Analyze and NMR spectra to confirm substituent positions and stereochemistry. Compare chemical shifts with related piperidine derivatives (e.g., 3,3-Difluoropiperidin-4-ol, δH ~3.5–4.0 ppm for hydroxyl groups) .
- Mass Spectrometry : Use high-resolution MS to confirm molecular weight (CHNO, theoretical MW: 171.27 g/mol).
- HPLC : Verify purity (>95%) using reverse-phase columns and UV detection .
Q. What safety protocols are essential when handling this compound?
- Methodology : Follow GHS hazard classifications for piperidine derivatives:
- Skin/Eye Protection : Use nitrile gloves and safety goggles due to potential irritation (similar to Piperidin-4-one’s H315/H319 hazards) .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Purity Verification : Re-evaluate conflicting studies using standardized purity assays (e.g., HPLC, elemental analysis) to rule out impurities as confounding factors.
- Experimental Reproducibility : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and cell lines used in bioassays; solubility differences may alter observed activity .
- Case Study : If one study reports neuroactivity while another does not, test both protocols in parallel under controlled conditions.
Q. What strategies optimize the compound’s metabolic stability in preclinical models?
- Methodology :
- In Vitro Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., hydroxylation at the 4-position).
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to slow cytochrome P450-mediated oxidation, as seen in 3,3-Difluoropiperidin-4-ol derivatives .
- Validation : Use LC-MS to track metabolite formation over time .
Q. How does solvent choice affect the conformational stability of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
